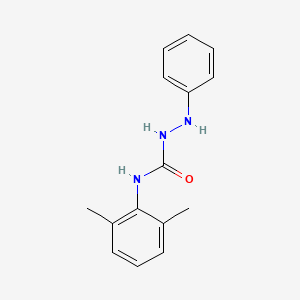![molecular formula C21H34O3 B12550582 1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 142078-72-6](/img/structure/B12550582.png)
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound that belongs to the class of alkylphenol ethoxylates. These compounds are known for their surfactant properties, making them useful in various industrial applications. The structure of this compound includes a nonylphenol group attached to a propan-2-ol backbone, with an additional prop-2-en-1-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol typically involves the reaction of nonylphenol with epichlorohydrin, followed by the addition of allyl alcohol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of Nonylphenol with Epichlorohydrin: Nonylphenol reacts with epichlorohydrin in the presence of a base to form an intermediate glycidyl ether.
Addition of Allyl Alcohol: The intermediate glycidyl ether is then reacted with allyl alcohol to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Studied for its potential effects on biological membranes and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of 1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in industrial applications where emulsification and dispersion are required. The molecular targets and pathways involved include interactions with lipid membranes and proteins, leading to changes in membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Nonylphenol Ethoxylates: Similar in structure but with varying lengths of ethoxylate chains.
Alkylphenol Ethoxylates: Compounds with different alkyl groups attached to the phenol ring.
Uniqueness
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is unique due to the presence of both nonylphenol and allyl groups, which confer distinct surfactant properties. The combination of these groups allows for specific interactions with both hydrophobic and hydrophilic substances, making it versatile in various applications.
Propiedades
Número CAS |
142078-72-6 |
|---|---|
Fórmula molecular |
C21H34O3 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-(4-nonylphenoxy)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C21H34O3/c1-3-5-6-7-8-9-10-11-19-12-14-21(15-13-19)24-18-20(22)17-23-16-4-2/h4,12-15,20,22H,2-3,5-11,16-18H2,1H3 |
Clave InChI |
USMRPECRDQNGIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OCC(COCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


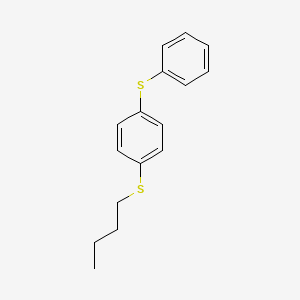
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)


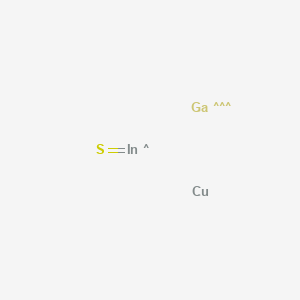
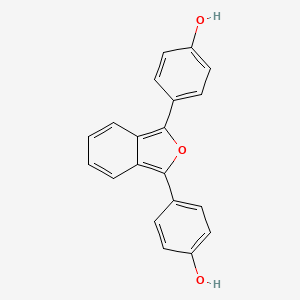
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)
![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
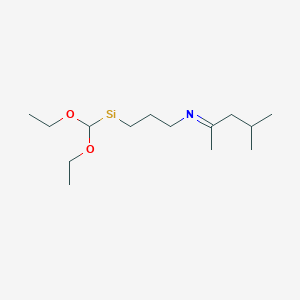
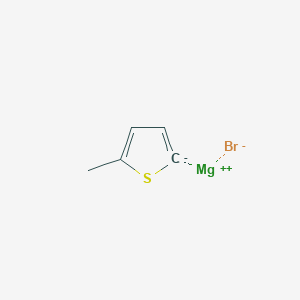
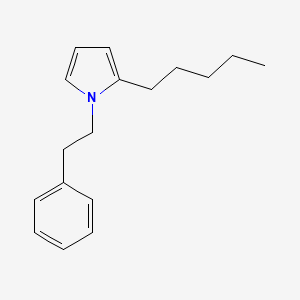
![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
